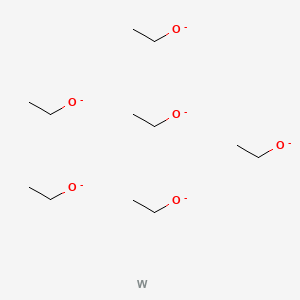
Tungsten (VI) ethoxide
概要
説明
Tungsten (VI) ethoxide, with the chemical formula C12H30O6W , is a compound used in various applications. It finds utility in nano-materials, thin films, display and imaging technologies, optics, and glasses. Additionally, it serves as an intermediate for sol-gel coatings .
Synthesis Analysis
Tungsten (VI) ethoxide can be synthesized using various methods, including chemical vapor deposition (CVD), physical vapor deposition (PVD), sol-gel, solvothermal, and hydrothermal techniques .Molecular Structure Analysis
The empirical formula of tungsten (VI) ethoxide is C12H30O6W . It has an unusual oxygen defect structure and strong local surface plasma resonance (LSPR), which contributes to its photoabsorption properties in the near-infrared (NIR) region .Chemical Reactions Analysis
Tungsten (VI) ethoxide can participate in various chemical reactions, including those involved in sol-gel processes, thin film deposition, and gas sensor applications .科学的研究の応用
Nanomaterials and Thin Films
Tungsten (VI) ethoxide is utilized in the production of nanomaterials and thin films, which are essential in various high-tech applications due to their unique electrical, optical, and mechanical properties .
Display and Imaging
This compound plays a role in display and imaging technologies. It’s used in the development of components that require precise control over light and image projection .
Optics and Glasses
In optics, Tungsten (VI) ethoxide is used to create materials with specific light refraction properties, which is crucial for lenses and other optical components .
X-ray Screen Phosphors
It’s also used in the preparation of phosphors for x-ray screens, enhancing the quality and clarity of x-ray imaging .
Fireproofing Fabrics
Tungsten (VI) ethoxide contributes to the fireproofing of fabrics, improving safety in various applications where fire resistance is required .
Gas Sensors
This compound is involved in the development of gas sensors that detect and measure various gases in the environment, which is vital for safety and environmental monitoring .
Sol-Gel Coatings
Acting as an intermediate for sol-gel coatings, Tungsten (VI) ethoxide is used to produce protective or functional coatings on surfaces through a chemical process that converts small molecules into a solid material .
Photocatalysis and Cancer Therapy
While not directly mentioned with Tungsten (VI) ethoxide, tungsten-based materials like W18O49 nanostructures have applications in photocatalysis and cancer therapy due to their unique properties . It’s plausible that Tungsten (VI) ethoxide could be involved in synthesizing these materials.
Safety And Hazards
将来の方向性
Ongoing research aims to explore the potential of tungsten-oxide-based nanomaterials, including tungsten (VI) ethoxide, in fields such as NIR light-shielding, pyroelectric devices, water evaporation, photocatalysis, and energy-related applications. Further investigations will likely lead to practical applications and advancements in this rapidly growing field .
特性
IUPAC Name |
ethanolate;tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H5O.W/c6*1-2-3;/h6*2H2,1H3;/q6*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBCFLKOYPGFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O6W-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550646 | |
| Record name | ethanolate;tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tungsten (VI) ethoxide | |
CAS RN |
62571-53-3 | |
| Record name | ethanolate;tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten(VI) ethoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tungsten (VI) ethoxide primarily used for in materials science?
A1: Tungsten (VI) ethoxide serves as a versatile precursor for synthesizing various tungsten-based nanomaterials. Researchers utilize it to create tungsten oxide (WO3) [, , , ], tungsten bronzes (doped tungsten oxides) [, ], and metallic tungsten nanoparticles []. These materials find applications in diverse fields, including catalysis, gas sensing, and electrochromic devices.
Q2: How does the choice of synthesis method impact the characteristics of tungsten oxide nanoparticles produced using Tungsten (VI) ethoxide?
A2: The morphology and properties of tungsten oxide nanoparticles synthesized using Tungsten (VI) ethoxide are significantly influenced by the chosen synthesis method. For instance, flame spray pyrolysis (FSP) yields spherical nanoparticles with varying sizes depending on the doping levels of platinum []. In contrast, continuous flow synthesis can produce nanoplates []. Controlling the synthesis parameters allows researchers to tailor the material properties for specific applications.
Q3: Can you elaborate on the role of Tungsten (VI) ethoxide in the creation of doped tungsten oxide materials?
A3: Tungsten (VI) ethoxide acts as the primary source of tungsten in synthesizing doped tungsten oxide materials like tungsten-doped vanadium dioxide [, ]. When combined with dopant precursors like platinum (II) acetylacetonate [, ] or vanadium(IV) chloride [], it enables the incorporation of dopant atoms into the tungsten oxide lattice during synthesis. This doping process modifies the material's electronic and optical properties, making it suitable for applications like intelligent window coatings and gas sensing.
Q4: What analytical techniques are commonly employed to characterize Tungsten (VI) ethoxide-derived materials?
A4: A combination of techniques helps researchers characterize the physical and chemical properties of materials synthesized using Tungsten (VI) ethoxide. Common methods include:
- X-ray diffraction (XRD): Determines the crystalline structure and phase purity of the synthesized materials [, , , , ]
- Scanning electron microscopy (SEM): Provides insights into the morphology and particle size distribution [, , , ]
- Transmission electron microscopy (TEM): Offers high-resolution imaging for analyzing nanoparticle size, shape, and crystal structure [, ]
- Raman Spectroscopy: Identifies the vibrational modes of molecules within the material, aiding in phase identification and structural analysis [, , ]
- Nitrogen adsorption (BET): Determines the surface area and pore size distribution of porous materials [, ]
- Rutherford backscattering spectroscopy (RBS): Quantifies the elemental composition and depth profiling of thin films [, ]
- X-ray photoelectron spectroscopy (XPS): Analyzes the elemental composition and chemical states of the surface of the materials []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



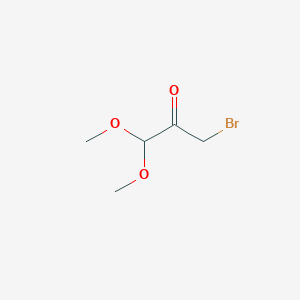
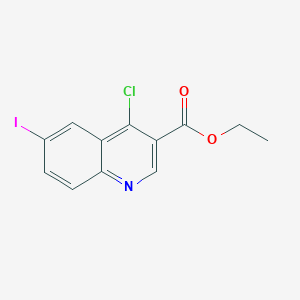
![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)

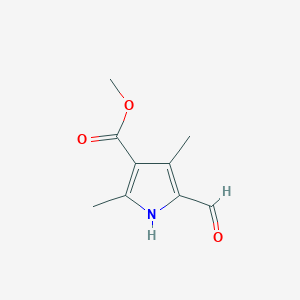

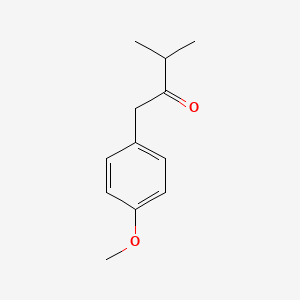
![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)
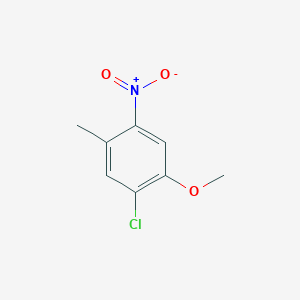



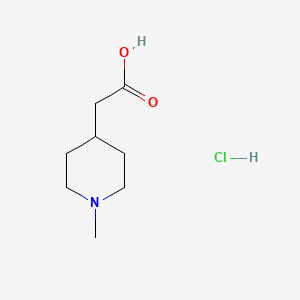
![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)